molecular formula C14H22O2 B12660745 Octahydro-4,7-methano-1H-inden-5-yl butyrate CAS No. 84962-70-9

Octahydro-4,7-methano-1H-inden-5-yl butyrate

Cat. No.: B12660745
CAS No.: 84962-70-9
M. Wt: 222.32 g/mol
InChI Key: YMXRBJAUZVMBOC-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-inden-5-yl butyrate (CAS 84962-70-9) is a high-purity chemical ester of interest in fragrance research and development. It has a molecular formula of C14H22O2 and a molecular weight of 222.32 g/mol . This compound is characterized by its specific structural framework based on an octahydro-4,7-methano-1H-indene core, which is a bridged bicyclic system of value in organic synthesis . Researchers utilize this butyrate ester to study its olfactory properties, as related structural analogs are known to impart fresh, floral, and muguet (lily of the valley) notes in perfume compositions . Its physical and chemical properties, including a boiling point of approximately 285.5°C and a density of 1.06 g/cm³, make it a subject of investigation for stability and performance in various application matrices . This product is intended for use in laboratory research and development activities. It is strictly For Research Use Only (RUO) and is not intended for human consumption, diagnostic use, or any therapeutic applications. Researchers should consult the safety data sheet and handle the material following appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84962-70-9

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]decanyl butanoate

InChI

InChI=1S/C14H22O2/c1-2-4-14(15)16-13-8-9-7-12(13)11-6-3-5-10(9)11/h9-13H,2-8H2,1H3

InChI Key

YMXRBJAUZVMBOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CC2CC1C3C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-inden-5-yl butyrate typically involves the esterification of octahydro-4,7-methano-1H-indene-5-ol with butyric acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydro-4,7-methano-1H-inden-5-yl butyrate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the butyrate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Fragrance Industry

Overview
Octahydro-4,7-methano-1H-inden-5-yl butyrate is primarily recognized for its use in perfumery. The compound enhances the fragrance profiles of various products, including perfumes, colognes, and personal care items.

Key Applications

  • Perfume Composition : It is incorporated into fragrance formulations to enhance olfactory characteristics. Its ability to blend well with other fragrance materials makes it a valuable ingredient in creating complex scent profiles .
  • Personal Care Products : The compound is used in soaps, shower gels, hair care products, and cosmetics to impart pleasant scents and improve the overall sensory experience of these products .

Malodor Counteractant

Functionality
Recent studies indicate that this compound can serve as a malodor counteractant. This application is particularly relevant in products designed to neutralize unpleasant odors.

Mechanism of Action
The compound works by masking or neutralizing malodorous compounds through its olfactory properties. This makes it suitable for use in:

  • Cleaning Agents : It can be added to detergents and other cleaning products to enhance their scent while counteracting undesirable odors .
  • Air Fresheners : Its incorporation into air fresheners helps maintain a pleasant environment by effectively reducing malodors .

Case Study 1: Fragrance Formulation

In a study focused on developing new fragrance formulations, this compound was used alongside traditional floral notes. The resulting composition demonstrated improved longevity and fidelity of the fragrance profile compared to formulations lacking this compound. The study highlighted its synergistic effects when combined with other fragrance modulators .

Case Study 2: Malodor Neutralization

A research project examined the effectiveness of this compound as a malodor counteractant in synthetic urine and feces samples. Gas chromatographic analyses showed that the compound successfully eluted at similar intervals as malodor components, indicating its potential for effective odor neutralization in hygiene products .

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-inden-5-yl butyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The ester group in the compound plays a crucial role in its olfactory properties. Additionally, the compound may interact with various enzymes and proteins in biological systems, influencing its bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Esters

  • Octahydro-4,7-methano-1H-inden-5-yl acetate (CAS: 64001-15-6): Molecular Formula: C₁₂H₁₈O₂ Molecular Weight: 194.27 g/mol LogP: 3.14 Applications: Primarily used in analytical separations (e.g., HPLC) due to its polarity and stability .

Functional Derivatives: Aldehydes and Ketones

  • 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one (Formula III) and 1-(6-methyl-octahydro-4,7-methano-inden-5-yl)-ethanone (Formula IV): Olfactory Profile: Floral, fruity, and woody notes with weak metallic undertones . Applications: Used in perfumery for subtle scent modulation .
  • 2-(Octahydro-4,7-methano-inden-5-yl)-propionaldehyde (Formula V): Olfactory Profile: Strong grapefruit-like aroma with sulfury off-notes, limiting its use in high-end fragrances .

Reduced Derivatives: Alcohols

  • 1-(Octahydro-4,7-methanoinden-5-yl)-propan-2-ol (Formula IX): Olfactory Profile: Very weak green, floral, and fruity notes with harsh undertones . Synthesis: Produced via hydrogenation of ketone precursors .

Data Tables

Table 1: Physicochemical Comparison of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Applications
Octahydro-4,7-methano-1H-inden-5-yl butyrate Not explicitly stated ~236 (estimated) ~3.5 (estimated) Medicinal
Octahydro-4,7-methano-1H-inden-5-yl acetate C₁₂H₁₈O₂ 194.27 3.14 Analytical chemistry
(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate C₁₅H₂₄O₂ 236.35 Not reported Not specified

Table 2: Olfactory Profiles of Derivatives

Compound Olfactory Characteristics Perfumery Relevance
1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one Floral, fruity, woody, metallic Moderate
2-(Octahydro-4,7-methano-inden-5-yl)-propionaldehyde Grapefruit, sulfury Low (due to off-notes)
1-(Octahydro-4,7-methanoinden-5-yl)-propan-2-ol Weak green, floral Low

Biological Activity

Octahydro-4,7-methano-1H-inden-5-yl butyrate, also known by its CAS number 84962-70-9, is a compound that has garnered attention in various fields, particularly in fragrance chemistry and potential biological applications. This article explores its biological activity, chemical properties, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H24O2
Molecular Weight236.350 g/mol
Density1.027 g/cm³
Boiling Point300.1 °C at 760 mmHg
Flash Point130.2 °C
LogP3.402

These properties suggest that the compound may have a moderate volatility and solubility profile, which can influence its biological interactions.

Biological Activity

Research into the biological activities of this compound is limited but indicates potential applications in fragrance formulation and possibly in therapeutic contexts.

Fragrance Applications

The compound is primarily noted for its use as a fragrance fixative. According to patent literature, it enhances the longevity of scent profiles in various cosmetic products including perfumes and personal care items . The incorporation of this compound into fragrance formulations has been shown to provide floral and woody notes, contributing to the overall olfactory experience .

Toxicological Assessments

While specific studies on the toxicological effects of this compound are scarce, related compounds have undergone assessments that suggest caution in their use due to potential health risks associated with inhalation and skin exposure. A scoping review on inhalation toxicity highlighted concerns regarding non-nicotine e-cigarette constituents which may include similar compounds .

Case Studies

Case Study 1: Fragrance Fixative Efficacy
In a study evaluating various fragrance fixatives, this compound was tested alongside other compounds to determine its effectiveness in prolonging scent duration. The results indicated that it significantly reduced the evaporation rate of volatile fragrance components compared to control formulations .

Case Study 2: Comparative Toxicology
A comparative analysis of octahydro compounds revealed that while some derivatives exhibited low acute toxicity, others showed potential for skin sensitization and respiratory irritation. These findings suggest that further research is necessary to fully characterize the safety profile of this compound in consumer products .

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